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Introduction
Ferrous tartrate, the iron(II) salt of tartaric acid, presents itself as a potential candidate for food

fortification to combat iron deficiency, a widespread nutritional issue. Its application in food

products necessitates a thorough understanding of its bioavailability, stability, and sensory

impact. These notes provide an overview of the current knowledge and detailed protocols for

the evaluation of ferrous tartrate as a food fortificant. Historically, ferrous tartrate has been

used as a medicinal tonic.[1] Its potential as a modern food fortificant is an area of active

research.

Regulatory Landscape
The regulatory status of ferrous tartrate for widespread use as a food fortificant is not as

extensively established as that of other iron salts like ferrous sulfate or ferrous fumarate. The

European Food Safety Authority (EFSA) has evaluated complexation products of sodium

tartrates and iron(III) chloride, primarily for use as an anti-caking agent in salt.[2][3] Another

EFSA opinion covers iron hydroxide adipate tartrate for use in food supplements.[4][5] In the

United States, a Generally Recognized as Safe (GRAS) notice for an "iron complex of tartaric

acid" (GRN 000439) was submitted to the FDA, but the evaluation was ceased at the notifier's

request.[6] This indicates that for new food applications, a new regulatory submission would

likely be required.
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Physicochemical Properties and Synthesis
Ferrous tartrate is a reddish powder with the chemical formula C₄H₄FeO₆.[1] The synthesis of

ferrous tartrate for food applications can be achieved through the reaction of an iron(II) salt

with tartaric acid. A general laboratory-scale synthesis protocol is provided below.

Protocol 3.1: Synthesis of Food-Grade Ferrous Tartrate
Objective: To synthesize ferrous tartrate from ferrous sulfate and L-tartaric acid.

Materials:

Ferrous sulfate heptahydrate (FeSO₄·7H₂O), food grade

L-tartaric acid (C₄H₆O₆), food grade

Deionized water

Ethanol

Nitrogen gas

pH meter

Reaction vessel with overhead stirrer and nitrogen inlet

Filtration apparatus (e.g., Büchner funnel)

Drying oven

Procedure:

Prepare an aqueous solution of L-tartaric acid.

In a separate vessel, prepare an aqueous solution of ferrous sulfate heptahydrate. To

minimize oxidation of ferrous to ferric iron, deaerate the water by bubbling nitrogen gas

through it for at least 30 minutes prior to dissolving the ferrous sulfate.
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Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring under

a nitrogen atmosphere.

A precipitate of ferrous tartrate will form. Monitor the pH of the solution.

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete

precipitation.

Collect the ferrous tartrate precipitate by filtration.

Wash the precipitate with deionized water to remove any unreacted starting materials,

followed by a wash with ethanol to facilitate drying.

Dry the purified ferrous tartrate precipitate in a vacuum oven at a low temperature (e.g., 40-

50 °C) to prevent oxidation.

Store the final product in an airtight container under a nitrogen atmosphere.

Note: The molar ratios of the reactants and the reaction conditions (pH, temperature) should be

optimized to achieve the desired product yield and purity.

Bioavailability and Iron Absorption
The bioavailability of an iron fortificant is a critical measure of its efficacy. Iron absorption in the

human body is a complex process primarily occurring in the duodenum and proximal jejunum.

[4][5] Dietary iron exists in two forms: heme iron, which is readily absorbed, and non-heme iron,

the form present in ferrous tartrate, whose absorption is influenced by various dietary factors.

[4]

To be absorbed, ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺).[5] Ferrous iron is then

transported into the enterocytes via the divalent metal transporter 1 (DMT1).[5][7]

Logical Flow of Non-Heme Iron Absorption
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Caption: Pathway of non-heme iron absorption in the small intestine.

Protocol 4.1: In Vitro Iron Bioavailability Assessment
(Simulated Digestion)
This protocol is adapted from established in vitro methods to estimate the bioavailability of iron

from ferrous tartrate-fortified food.[6][8][9]

Objective: To estimate the bioavailable iron from a food sample fortified with ferrous tartrate
by simulating gastric and intestinal digestion.

Materials:

Food sample fortified with ferrous tartrate

Pepsin (porcine)

Pancreatin (porcine)

Bile extract (porcine)

Dialysis tubing (6-8 kDa molecular weight cutoff)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)
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Spectrophotometer

Iron standards

Colorimetric reagent for iron (e.g., ferrozine)

Procedure:

Sample Homogenization: Homogenize a known weight of the fortified food sample with

deionized water.

Gastric Digestion:

Adjust the pH of the homogenate to 2.0 with HCl.

Add pepsin solution and incubate at 37 °C for 2 hours with gentle shaking.

Intestinal Digestion:

Transfer an aliquot of the gastric digest into a dialysis tube.

Place the dialysis tube in a beaker containing a solution of pancreatin and bile extract in

sodium bicarbonate buffer.

Incubate at 37 °C for 2 hours with gentle shaking.

Measurement of Dialyzable Iron:

After incubation, measure the concentration of iron in the dialysate (the solution outside

the dialysis tube). This represents the soluble, low molecular weight iron that is potentially

available for absorption.

Use a suitable colorimetric method, such as the ferrozine assay, to quantify the iron

concentration.

Calculation: Express the bioavailable iron as a percentage of the total iron in the food

sample.
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Comparative Bioavailability Data
While direct comparative studies for ferrous tartrate are limited, the following table presents

data for other common iron fortificants to provide a benchmark.

Iron Fortificant
Relative
Bioavailability (vs.
Ferrous Sulfate)

Food Vehicle Reference

Ferrous Sulfate 100% Weaning food [10]

Ferrous Fumarate ~30-106%
Weaning food / Maize

& milk drink
[10][11]

Ferric Pyrophosphate 21-74% Various [12]

Sodium Iron EDTA

(NaFeEDTA)

~200% (in presence

of phytates)
Instant noodles [13]

Stability in Food Matrices
The stability of ferrous tartrate in food is crucial for ensuring that the fortified iron content

remains available throughout the product's shelf life. The primary concern is the oxidation of

ferrous (Fe²⁺) to ferric (Fe³⁺) iron, which is less bioavailable and can cause undesirable

sensory changes.[8]

Workflow for Stability Testing of Ferrous Tartrate
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Caption: Experimental workflow for assessing ferrous tartrate stability.
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Protocol 5.1: Stability Assessment of Ferrous Tartrate in
a Liquid Food Matrix (e.g., Milk)
Objective: To evaluate the stability of ferrous tartrate in a liquid food matrix during processing

and storage.

Materials:

Liquid food matrix (e.g., pasteurized milk)

Ferrous tartrate

Controlled environment chambers (for storage at different temperatures and light conditions)

Analytical equipment for iron speciation (e.g., spectrophotometer with a suitable chromogen

for Fe²⁺, or ICP-MS)

Equipment for sensory analysis

Procedure:

Fortification: Add a known concentration of ferrous tartrate to the liquid food matrix and mix

thoroughly.

Processing: Subject the fortified product to standard processing conditions (e.g.,

pasteurization at 72 °C for 15 seconds).

Packaging and Storage: Package the product in appropriate containers and store under

different conditions (e.g., refrigerated at 4 °C, ambient at 25 °C, accelerated at 40 °C; with

and without light exposure).

Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for

analysis.

Chemical Analysis:

Determine the total iron content using a method like atomic absorption spectroscopy

(AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
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Determine the ferrous iron (Fe²⁺) content using a colorimetric method with a chromogen

specific for Fe²⁺ (e.g., 1,10-phenanthroline or ferrozine).

Sensory Evaluation: Conduct sensory analysis (see Protocol 6.1) to assess any changes in

color, flavor, and overall acceptability.

Data Analysis: Calculate the percentage retention of ferrous iron over time for each storage

condition. Correlate chemical stability with sensory data.

Stability of Iron Fortificants in Pasta

Iron Fortificant
Retention after
Processing

Retention after
4 Months
Storage

Packaging Reference

NaFeEDTA 94-95% 93-95% Laminate [10][11][14]

Ferrous Sulfate 94-95% 93-95% Laminate [10][11][14]

Sensory Analysis
The addition of iron compounds to food can lead to undesirable sensory changes, such as a

metallic taste, off-odors, and discoloration.[15] It is essential to evaluate the sensory properties

of foods fortified with ferrous tartrate to ensure consumer acceptance.

Protocol 6.1: Sensory Evaluation of Ferrous Tartrate-
Fortified Food
Objective: To assess the sensory acceptability of a food product fortified with ferrous tartrate.

Materials:

Fortified food product

Unfortified control product

Trained sensory panel (or consumer panel)

Sensory evaluation booths with controlled lighting and ventilation
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Evaluation forms (e.g., using a 9-point hedonic scale)

Water for palate cleansing

Procedure:

Panelist Selection and Training: Recruit panelists and, if necessary, train them to identify

specific sensory attributes (e.g., metallic taste, color changes).

Sample Preparation and Presentation:

Prepare both the fortified and control food samples under identical conditions.

Code the samples with random three-digit numbers to blind the panelists.

Present the samples to the panelists in a randomized order.

Evaluation:

Instruct panelists to evaluate the samples for various attributes such as appearance, color,

aroma, taste, texture, and overall acceptability.

Use a structured scale, such as a 9-point hedonic scale (1 = dislike extremely, 9 = like

extremely), for scoring.

Data Analysis:

Collect the completed evaluation forms.

Analyze the data statistically (e.g., using ANOVA) to determine if there are significant

differences in sensory scores between the fortified and control products.

Sensory Scores of Foods Fortified with Various Iron
Compounds
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Food Product Iron Fortificant
Sensory Score
(Overall
Acceptability)

Scale Reference

Instant Noodles Ferrous Sulfate ~6 ("like slightly") 9-point hedonic [13]

Instant Noodles NaFeEDTA ~6 ("like slightly") 9-point hedonic [13]

Flavored Milk Heme Iron 4.71 5-point hedonic [16]

Instant Bose

Corn
Ferrous Sulfate 4.88 Not specified [17]

Conclusion
Ferrous tartrate holds promise as a food fortificant, but further research is needed to fully

characterize its performance in various food systems. The protocols outlined in these

application notes provide a framework for researchers and developers to systematically

evaluate the bioavailability, stability, and sensory properties of ferrous tartrate. Comparative

studies against established iron fortificants are crucial for determining its potential advantages

and limitations. Given the current regulatory landscape, engagement with regulatory bodies

early in the development process is highly recommended for any new food fortification

applications of ferrous tartrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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